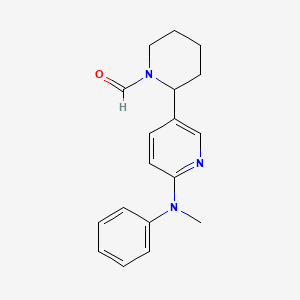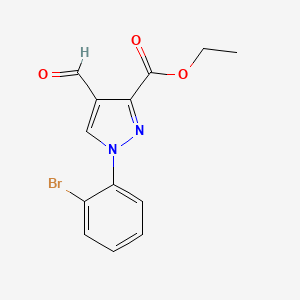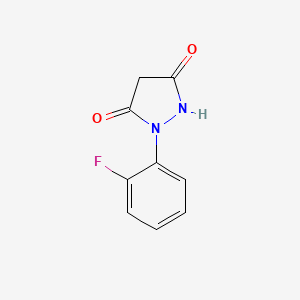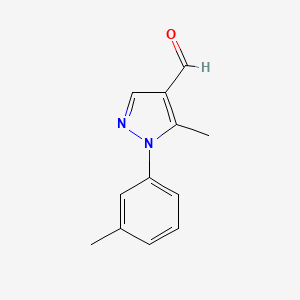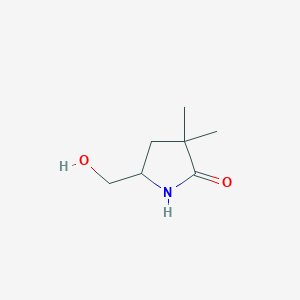
1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-二甲基苯基)-2-氧代-1,2-二氢吡啶-3-羧酸是一种属于二氢吡啶类的有机化合物。该化合物以部分氢化的吡啶环为特征,带有羧酸基团和一个 3,5-二甲基苯基取代基。二氢吡啶以其多样的生物活性而闻名,在药物化学中常被用作钙通道阻滞剂。
准备方法
合成路线及反应条件: 1-(3,5-二甲基苯基)-2-氧代-1,2-二氢吡啶-3-羧酸的合成通常涉及 Hantzsch 二氢吡啶合成。该方法包括在回流条件下,将醛(如 3,5-二甲基苯甲醛)、β-酮酯(如乙酰乙酸乙酯)和氨或铵盐缩合。反应通常在乙醇或其他合适的溶剂中进行,产物通过结晶分离。
工业生产方法: 在工业生产中,可以使用连续流动反应器将合成规模化,以确保质量和收率的一致性。反应条件进行了优化,以最大限度地减少副产物并最大限度地提高所需化合物的收率。纯化通常通过重结晶或色谱法实现。
化学反应分析
反应类型: 1-(3,5-二甲基苯基)-2-氧代-1,2-二氢吡啶-3-羧酸可以进行多种化学反应,包括:
氧化: 二氢吡啶环可以被氧化成相应的吡啶衍生物。
还原: 羰基可以被还原成相应的醇。
取代: 苯环可以发生亲电芳香取代反应。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 或氢化锂铝 (LiAlH₄) 等还原剂。
取代: 亲电芳香取代可以使用溴 (Br₂) 或硝酸 (HNO₃) 等试剂进行。
主要产物:
氧化: 主要产物是相应的吡啶衍生物。
还原: 主要产物是相应的醇。
取代: 主要产物是取代的苯基衍生物。
科学研究应用
1-(3,5-二甲基苯基)-2-氧代-1,2-二氢吡啶-3-羧酸在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建单元。
生物学: 它被研究以了解其潜在的生物活性,包括其作为钙通道阻滞剂的作用。
医学: 它被研究以了解其潜在的治疗应用,尤其是在心血管疾病方面。
工业: 它被用于开发新材料,以及作为药物合成的中间体。
作用机制
1-(3,5-二甲基苯基)-2-氧代-1,2-二氢吡啶-3-羧酸的作用机制涉及其与钙通道的相互作用。通过与这些通道结合,它抑制了钙离子流入细胞,这会导致血管扩张和血压降低。这种机制类似于其他二氢吡啶类钙通道阻滞剂。
类似化合物:
硝苯地平: 一种常用的二氢吡啶类钙通道阻滞剂,用于治疗高血压和心绞痛。
氨氯地平: 另一种二氢吡啶类钙通道阻滞剂,与硝苯地平相比,其作用时间更长。
非洛地平: 一种具有高血管选择性的二氢吡啶类钙通道阻滞剂。
独特之处: 1-(3,5-二甲基苯基)-2-氧代-1,2-二氢吡啶-3-羧酸因其苯环上的特定取代模式而独一无二,这会影响其生物活性和药代动力学特性。这种化合物的独特结构在选择性和效力方面可能比其他二氢吡啶衍生物具有优势。
相似化合物的比较
Nifedipine: A well-known dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: A dihydropyridine calcium channel blocker with high vascular selectivity.
Uniqueness: 1-(3,5-Dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and pharmacokinetic properties. This compound’s distinct structure may offer advantages in terms of selectivity and potency compared to other dihydropyridine derivatives.
属性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC 名称 |
1-(3,5-dimethylphenyl)-2-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO3/c1-9-6-10(2)8-11(7-9)15-5-3-4-12(13(15)16)14(17)18/h3-8H,1-2H3,(H,17,18) |
InChI 键 |
UEQAMCKPDNVISV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)N2C=CC=C(C2=O)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





